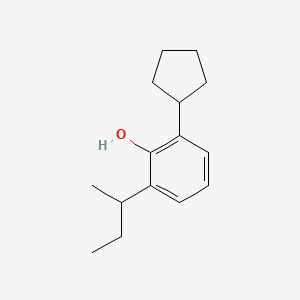

6-sec-Butyl-2-cyclopentylphenol

CAS No.: 93892-29-6

Cat. No.: VC16975417

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93892-29-6 |

|---|---|

| Molecular Formula | C15H22O |

| Molecular Weight | 218.33 g/mol |

| IUPAC Name | 2-butan-2-yl-6-cyclopentylphenol |

| Standard InChI | InChI=1S/C15H22O/c1-3-11(2)13-9-6-10-14(15(13)16)12-7-4-5-8-12/h6,9-12,16H,3-5,7-8H2,1-2H3 |

| Standard InChI Key | BMHWAWBPZQGJIJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C1=CC=CC(=C1O)C2CCCC2 |

Introduction

Molecular Structure and Nomenclature

The IUPAC name 6-sec-butyl-2-cyclopentylphenol reflects its substitution pattern: a hydroxyl group (-OH) at position 1, a cyclopentyl group (-C₅H₉) at position 2, and a sec-butyl group (-CH(CH₂CH₃)CH₂CH₃) at position 6 on the phenolic ring. The molecular formula is C₁₅H₂₂O, with a molecular weight of 218.33 g/mol, identical to its tert-butyl analog due to isomeric equivalence . Key structural distinctions arise from the branching of the alkyl substituents:

-

Cyclopentyl group: A five-membered cycloalkane ring introduces steric hindrance and influences electronic effects on the phenolic oxygen.

-

sec-Butyl group: The secondary butyl chain (-CH(CH₂CH₃)₂) creates a less sterically crowded environment compared to the tert-butyl analog, potentially altering solubility and reactivity .

The canonical SMILES notation CC(C)(C)C1=CC=CC(=C1O)C2CCCC2 (for the tert-butyl variant) highlights the connectivity, though the sec-butyl isomer would feature CC(C)CC at position 6 instead of C(C)(C)C .

Synthesis and Reaction Mechanisms

Friedel-Crafts Alkylation

The synthesis of alkylated phenols typically employs Friedel-Crafts alkylation, where an alkyl halide reacts with phenol in the presence of a Lewis acid catalyst (e.g., AlCl₃). For 6-sec-butyl-2-cyclopentylphenol, a two-step approach is plausible:

-

Cyclopentylation: Introducing the cyclopentyl group via reaction between phenol and cyclopentyl bromide under Friedel-Crafts conditions.

-

sec-Butylation: Subsequent alkylation with sec-butyl bromide at the para position relative to the hydroxyl group.

Reaction conditions (solvent, temperature, catalyst concentration) critically influence regioselectivity. For example, polar aprotic solvents like dichloromethane favor electrophilic substitution at the less hindered positions.

Oxidation and Reduction Pathways

-

Oxidation: Phenolic compounds often oxidize to quinones. For 6-sec-butyl-2-cyclopentylphenol, oxidation with KMnO₄ or CrO₃ could yield a para-quinone derivative, with the sec-butyl group modulating redox potential.

-

Reduction: Catalytic hydrogenation (H₂/Pd) might reduce the cyclopentyl ring to a cyclopentane, altering hydrophobicity.

Physicochemical Properties

Physical Characteristics

The sec-butyl group enhances lipid solubility compared to linear alkyl chains, impacting bioavailability in biological systems .

Spectroscopic Data

-

IR Spectroscopy: O-H stretch (~3200 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-O bend (~1250 cm⁻¹).

-

NMR:

Chemical Reactivity and Functionalization

Etherification and Esterification

-

Etherification: Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields methyl ether derivatives, masking phenolic acidity.

-

Esterification: Acetylation (acetic anhydride) produces acetates, useful for protecting the hydroxyl group during synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume